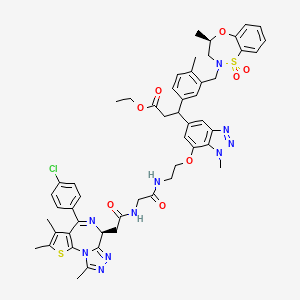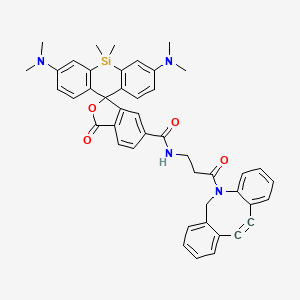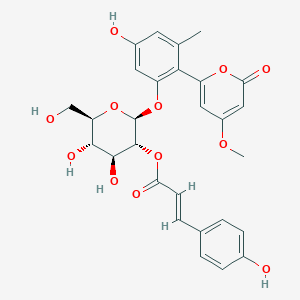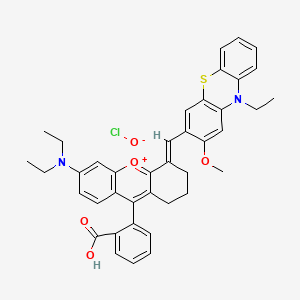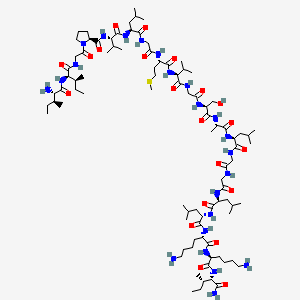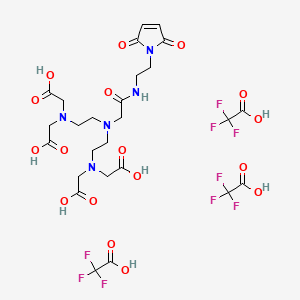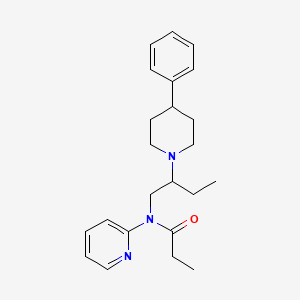
microOR/s1R modulator 4x
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MicroOR/s1R modulator 4x is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. This compound is known for its ability to modulate specific receptors, making it a valuable tool in various fields of research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of microOR/s1R modulator 4x involves a series of chemical reactions that are carefully controlled to ensure the purity and efficacy of the final product. The synthetic route typically begins with the preparation of the core structure, followed by the introduction of functional groups that enhance its modulatory properties. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and consistent production of the compound, ensuring that it meets the stringent quality standards required for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions: MicroOR/s1R modulator 4x undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are carefully controlled to ensure the desired outcome, with parameters such as temperature, pressure, and pH being optimized for each specific reaction.
Major Products Formed: The major products formed from these reactions are derivatives of this compound that possess enhanced modulatory properties
Scientific Research Applications
MicroOR/s1R modulator 4x has a wide range of scientific research applications. In chemistry, it is used as a tool to study receptor modulation and signal transduction pathways. In biology, it is employed to investigate cellular processes and interactions. In medicine, the compound is being explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and other conditions. In industry, this compound is used in the development of new materials and technologies that leverage its unique properties.
Mechanism of Action
The mechanism of action of microOR/s1R modulator 4x involves its interaction with specific receptors, leading to the modulation of various signaling pathways. The compound binds to these receptors, altering their conformation and activity. This interaction triggers a cascade of molecular events that result in the desired modulatory effects. The molecular targets and pathways involved in this process are complex and are the subject of ongoing research to fully elucidate their roles and mechanisms.
Comparison with Similar Compounds
MicroOR/s1R modulator 4x is unique in its ability to modulate specific receptors with high specificity and efficacy Similar compounds include other receptor modulators that target the same or related receptorsSome of the similar compounds include other sigma-1 receptor modulators and related compounds that have been studied for their modulatory effects and therapeutic potential .
Properties
Molecular Formula |
C23H31N3O |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-[2-(4-phenylpiperidin-1-yl)butyl]-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C23H31N3O/c1-3-21(18-26(23(27)4-2)22-12-8-9-15-24-22)25-16-13-20(14-17-25)19-10-6-5-7-11-19/h5-12,15,20-21H,3-4,13-14,16-18H2,1-2H3 |
InChI Key |
PGTIFUTZJAGUST-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN(C1=CC=CC=N1)C(=O)CC)N2CCC(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


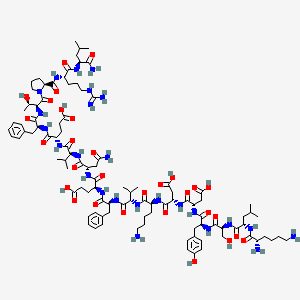
![2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (6Z,15Z)-20-hydroxyicosa-6,15-dienoate](/img/structure/B12386487.png)

![4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-[[(2S)-spiro[2.2]pentane-2-carbonyl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide](/img/structure/B12386489.png)

![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12386496.png)

